molecular formula C25H25ClN4O3 B2903108 N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226449-56-4

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2903108
CAS No.: 1226449-56-4
M. Wt: 464.95
InChI Key: JUPVAXSTLIARTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-methoxyaniline, 3-cyano-6-ethoxyquinoline, and piperidine-4-carboxylic acid. Key steps in the synthesis might include:

    Formation of the Quinoline Derivative: This could involve the reaction of 3-cyano-6-ethoxyquinoline with appropriate reagents to introduce the desired functional groups.

    Coupling Reactions: The quinoline derivative may be coupled with 3-chloro-4-methoxyaniline under specific conditions to form an intermediate.

    Formation of the Piperidine Carboxamide: The intermediate is then reacted with piperidine-4-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, affecting the compound’s properties.

    Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide may have various applications in scientific research, including:

    Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigating its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Exploring its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide would depend on its specific biological targets and pathways. This might involve binding to specific receptors or enzymes, modulating their activity, and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine carboxamides or quinoline derivatives with comparable structures and properties. Examples could include:

  • N-(3-chloro-4-methoxyphenyl)-1-(quinolin-4-yl)piperidine-4-carboxamide
  • N-(3-cyano-4-methoxyphenyl)-1-(quinolin-4-yl)piperidine-4-carboxamide

Uniqueness

The uniqueness of N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-3-33-19-5-6-22-20(13-19)24(17(14-27)15-28-22)30-10-8-16(9-11-30)25(31)29-18-4-7-23(32-2)21(26)12-18/h4-7,12-13,15-16H,3,8-11H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPVAXSTLIARTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.